molecular formula C7H11NO B148351 3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI) CAS No. 126424-79-1

3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI)

Cat. No.: B148351
CAS No.: 126424-79-1
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-ZCFIWIBFSA-N
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Description

3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is a chemical compound with the molecular formula C7H11NO It is a derivative of pyrrolizin-3-one, which has undergone hydrogenation to form its hexahydro variant

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) involves the hydrogenation of pyrrolizin-3-ones. This process is typically carried out in the presence of heterogeneous catalysts. The reaction conditions can vary, but good diastereoselectivity (up to >97:3) can be achieved depending on the choice of catalysts and solvents . For instance, if the pyrrolizin-3-one is substituted at the 1- or 7- position, the selectivity is higher .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form different derivatives. Hydrogenation is a common method used for reduction.

    Substitution: This involves the replacement of one atom or group in the molecule with another. Nucleophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolizidine derivatives, while reduction can yield various hexahydro derivatives.

Scientific Research Applications

3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizin-3-one: The parent compound from which 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is derived.

    Hexahydro-1H-pyrrolizin-3-one: Another derivative with similar structural features.

    Tetrahydro-1H-pyrrolizin-3(2H)-one: A related compound with a different degree of hydrogenation.

Uniqueness

3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is unique due to its specific stereochemistry and the presence of the hexahydro moiety. This gives it distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(8R)-1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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